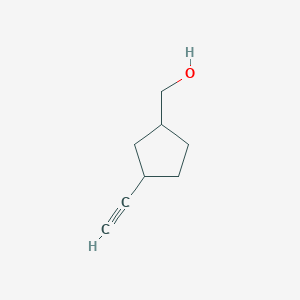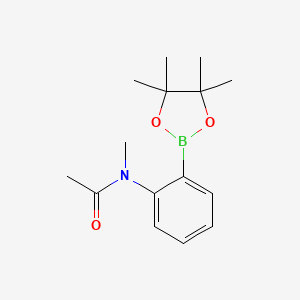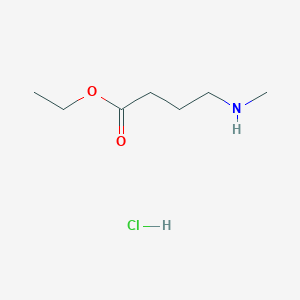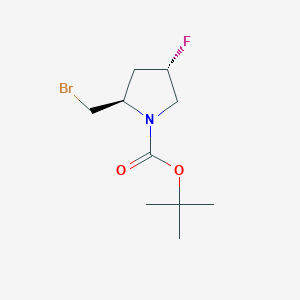
(3-Ethynylcyclopentyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Ethynylcyclopentyl)methanol: is an organic compound with the molecular formula C₈H₁₂O It consists of a cyclopentane ring substituted with an ethynyl group at the third position and a hydroxymethyl group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethynylcyclopentyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with cyclopentene, which undergoes a series of reactions to introduce the ethynyl and hydroxymethyl groups.
Ethynylation: The introduction of the ethynyl group can be achieved through a palladium-catalyzed coupling reaction. For example, cyclopentene can be reacted with an ethynyl halide in the presence of a palladium catalyst and a base such as triethylamine.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction. This can be done by reacting the ethynyl-substituted cyclopentene with formaldehyde in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (3-Ethynylcyclopentyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form (3-Ethynylcyclopentyl)methane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with thionyl chloride can replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: (3-Ethynylcyclopentyl)carboxylic acid, (3-Ethynylcyclopentyl)aldehyde.
Reduction: (3-Ethynylcyclopentyl)methane.
Substitution: (3-Ethynylcyclopentyl)chloride.
Aplicaciones Científicas De Investigación
Chemistry: (3-Ethynylcyclopentyl)methanol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme activity and metabolic pathways. Its structural features make it a useful tool for investigating biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial processes.
Mecanismo De Acción
The mechanism of action of (3-Ethynylcyclopentyl)methanol depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, and other biomolecules. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the hydroxymethyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules and influence biological processes.
Comparación Con Compuestos Similares
(3-Ethynylcyclopentyl)amine: Similar structure with an amine group instead of a hydroxymethyl group.
(3-Ethynylcyclopentyl)carboxylic acid: Similar structure with a carboxylic acid group instead of a hydroxymethyl group.
(3-Ethynylcyclopentyl)aldehyde: Similar structure with an aldehyde group instead of a hydroxymethyl group.
Uniqueness: (3-Ethynylcyclopentyl)methanol is unique due to the presence of both an ethynyl group and a hydroxymethyl group on the cyclopentane ring. This combination of functional groups provides distinct reactivity and allows for a wide range of chemical transformations. The compound’s versatility makes it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
(3-ethynylcyclopentyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-7-3-4-8(5-7)6-9/h1,7-9H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJKGCMCYZMFHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCC(C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl N-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate](/img/structure/B8219079.png)

![2-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B8219090.png)



![tert-Butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B8219116.png)





